molecular formula C8H13NO B6228565 (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol CAS No. 1567982-69-7

(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol

Cat. No. B6228565
CAS RN: 1567982-69-7
M. Wt: 139.2
InChI Key:
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Description

(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol, commonly referred to as 3S-1-butyn-3-ol, is a tertiary amine derivative of the pyrrolidine nucleus and is a versatile building block for organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 3S-1-butyn-3-ol has a wide range of applications in various fields, including medicine, agriculture, and chemical synthesis. It is also a useful reagent for the preparation of a variety of compounds, such as amines, alcohols, and carboxylic acids.

Scientific Research Applications

3S-1-butyn-3-ol has been used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and catalysis. In drug discovery and development, 3S-1-butyn-3-ol has been used as a starting material for the synthesis of a variety of pharmaceuticals, including antibiotics, anti-cancer agents, and anti-inflammatory agents. In organic synthesis, 3S-1-butyn-3-ol has been used as a starting material for the synthesis of a variety of organic compounds, including amines, alcohols, and carboxylic acids. In catalysis, 3S-1-butyn-3-ol has been used as a catalyst for a variety of reactions, including the oxidation of alcohols, the reduction of aldehydes and ketones, and the formation of cyclic compounds.

Mechanism of Action

The mechanism of action of 3S-1-butyn-3-ol is not fully understood, but it is believed to act as a catalyst for a variety of reactions. In particular, 3S-1-butyn-3-ol is believed to act as a Lewis acid, which is capable of forming a coordination complex with a Lewis base. This coordination complex can then act as a catalyst for a variety of reactions, such as the oxidation of alcohols, the reduction of aldehydes and ketones, and the formation of cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3S-1-butyn-3-ol are not fully understood. However, it is believed that 3S-1-butyn-3-ol may have a variety of effects on the body, including the inhibition of enzymes and the modulation of gene expression. In addition, 3S-1-butyn-3-ol may have anti-inflammatory, anti-bacterial, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3S-1-butyn-3-ol in laboratory experiments include its low cost, its availability, and its versatility. 3S-1-butyn-3-ol is a relatively inexpensive and readily available reagent, making it an ideal choice for a variety of laboratory experiments. In addition, 3S-1-butyn-3-ol is a versatile reagent, capable of being used in a variety of reactions, such as oxidation, reduction, and cyclization.
The limitations of using 3S-1-butyn-3-ol in laboratory experiments include its toxicity and its instability. 3S-1-butyn-3-ol is a toxic compound, and care must be taken to avoid exposure to it. In addition, 3S-1-butyn-3-ol is an unstable compound, and it can decompose if it is not stored properly.

Future Directions

The future directions for research on 3S-1-butyn-3-ol include the development of more efficient and cost-effective synthesis methods, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in drug discovery and development. Additionally, research could be conducted on the mechanism of action of 3S-1-butyn-3-ol and its potential uses as a catalyst in organic synthesis. Finally, research could be conducted on the potential toxicity of 3S-1-butyn-3-ol and the safety measures that should be taken when working with it.

Synthesis Methods

3S-1-butyn-3-ol can be synthesized by a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Knoevenagel condensation is a reaction between an aldehyde or ketone and an amine to form an imine. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt to form an alkene.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol involves the addition of a but-3-yn-1-yl group to pyrrolidin-3-one, followed by reduction of the resulting compound to yield the desired product.", "Starting Materials": [ "Pyrrolidin-3-one", "But-3-yn-1-ol", "Sodium hydride (NaH)", "Diethyl ether (Et2O)", "Methanol (MeOH)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)" ], "Reaction": [ "Step 1: Deprotonation of but-3-yn-1-ol with NaH in Et2O to form the but-3-yn-1-yl sodium salt.", "Step 2: Addition of the but-3-yn-1-yl sodium salt to pyrrolidin-3-one in MeOH to yield the corresponding but-3-yn-1-yl pyrrolidin-3-one.", "Step 3: Reduction of the but-3-yn-1-yl pyrrolidin-3-one with H2 over Pd/C catalyst to yield (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol." ] }

CAS RN

1567982-69-7

Product Name

(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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